[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl-methyl-amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and methylamine under basic conditions.
Attachment of the Acetic Acid Moiety: The final step involves the carboxylation of the intermediate compound to introduce the acetic acid group. This can be achieved using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl-methyl-amino group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl-methyl-amino group.
Scientific Research Applications
[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group.
N-Benzylpyrrolidine: A compound with a benzyl group attached to the pyrrolidine ring.
Methylpyrrolidine: A pyrrolidine derivative with a methyl group.
Uniqueness
[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to the combination of its benzyl-methyl-amino group and acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(9-12-5-3-2-4-6-12)13-7-8-16(10-13)11-14(17)18/h2-6,13H,7-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRNQUBGOIMORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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